molecular formula C16H16N2 B2993740 (3-methyl-2-phenyl-1H-indol-5-yl)methanamine CAS No. 942872-87-9

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine

Cat. No.: B2993740
CAS No.: 942872-87-9
M. Wt: 236.318
InChI Key: XDXPVUFGUQNZFZ-UHFFFAOYSA-N
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Description

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a methanamine group attached to the indole ring, which can influence its chemical behavior and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-2-phenyl-1H-indol-5-yl)methanamine can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amino group . Another method involves the reaction of substituted phenols with benzoyl chloride under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-methyl-2-phenyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its indole structure, which is a bicyclic compound known for its presence in various biologically active molecules. Its molecular formula is C16H16N2C_{16}H_{16}N_2 and it has a molecular weight of approximately 236.32 g/mol. The specific substitution pattern on the indole ring—methyl at position 3 and phenyl at position 2—may influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes or activate specific receptors, which can result in anti-inflammatory, antiviral, or anticancer effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity:

  • Preliminary studies have suggested that compounds related to indole structures possess antimicrobial properties. For example, derivatives of indole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

2. Anticancer Properties:

  • Similar indole derivatives have been investigated for their anticancer potential. The unique structural features of this compound may contribute to selective cytotoxicity against cancer cells while sparing normal cells .

3. Anti-inflammatory Effects:

  • Compounds within the indole family are often studied for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

StudyFindings
Study 1Identified antimicrobial activity against MRSA and Cryptococcus neoformans with MIC values indicating significant potency.
Discussed the structural similarities with tryptamines and their implications for neuropharmacological applications.
Study 3Highlighted the potential of indole derivatives in overcoming antibiotic resistance, emphasizing the need for further SAR studies.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for diverse modifications that can enhance its biological activity. Various analogs have been synthesized to explore these relationships:

Compound NameStructural FeaturesBiological Activity
3-MethylindoleMethyl group at position 3Neuroprotective effects
2-(Phenyl)indolePhenyl group at position 2Anticancer properties
5-MethoxyindoleMethoxy group at position 5Antioxidant activity

The exploration of these analogs has provided insights into optimizing the pharmacological profiles of compounds derived from the indole framework .

Properties

IUPAC Name

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-11-14-9-12(10-17)7-8-15(14)18-16(11)13-5-3-2-4-6-13/h2-9,18H,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXPVUFGUQNZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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